3-Fluoro-4-methylbenzenesulfonyl chloride

Catalog No.
S718641
CAS No.
90260-13-2
M.F
C7H6ClFO2S
M. Wt
208.64 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-methylbenzenesulfonyl chloride

CAS Number

90260-13-2

Product Name

3-Fluoro-4-methylbenzenesulfonyl chloride

IUPAC Name

3-fluoro-4-methylbenzenesulfonyl chloride

Molecular Formula

C7H6ClFO2S

Molecular Weight

208.64 g/mol

InChI

InChI=1S/C7H6ClFO2S/c1-5-2-3-6(4-7(5)9)12(8,10)11/h2-4H,1H3

InChI Key

YDUHIMCRFRIVFI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)F

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)F

Organic Synthesis:

-Fluoro-4-methylbenzenesulfonyl chloride (also known as FMBS chloride) is a versatile reagent used in organic synthesis for various purposes, including:

  • As a protecting group: The sulfonyl group (-SO2Cl) can be introduced onto alcohols and amines to protect them from unwanted reactions during a synthesis. This group can be readily removed under specific conditions, allowing the regeneration of the original functional group.
  • As a coupling agent: FMBS chloride can be used as a coupling agent to form amide bonds between carboxylic acids and amines. This reaction is particularly useful for the synthesis of peptides and other complex molecules.

Medicinal Chemistry:

Due to its ability to modify the properties of molecules, FMBS chloride finds applications in medicinal chemistry:

  • Introduction of a fluoromethyl sulfonyl group: The fluoromethyl sulfonyl group (-SO2CF3) can be introduced onto drug candidates, potentially improving their pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration.

Material Science:

FMBS chloride can be employed in material science for:

  • Functionalization of polymers: The sulfonyl group can be attached to polymers, potentially altering their properties like thermal stability, conductivity, and surface wettability.

3-Fluoro-4-methylbenzenesulfonyl chloride (Fmoc-Cl) is an organic compound belonging to the class of arylsulfonyl chlorides. It is not naturally occurring and is synthesized in laboratories for use in organic chemistry research. Fmoc-Cl gains significance due to its role as a versatile protecting group in organic synthesis, particularly in peptide chemistry [].


Molecular Structure Analysis

The structure of Fmoc-Cl consists of a benzene ring with a fluorine atom at the 3rd position and a methyl group at the 4th position. Attached to the benzene ring is a sulfonyl group (SO2) which is further linked to a chlorine atom (Cl). This structure can be represented by the following chemical formula: C7H6ClFO2S.

Key features of the molecule include:

  • The presence of the electron-withdrawing fluorine atom and the electron-withdrawing sulfonyl group, which can affect the reactivity of the aromatic ring.
  • The chlorine atom, which is a good leaving group and plays a crucial role in Fmoc-Cl's function as a protecting group [].

Chemical Reactions Analysis

Fmoc-Cl is primarily used as a protecting group for amines in peptide synthesis. The reaction involves the nucleophilic attack of the amine on the electrophilic chlorine atom of Fmoc-Cl, forming an amide bond and protecting the amine from unwanted reactions during peptide chain elongation. The Fmoc group can be selectively removed later under mild acidic conditions, leaving the free amine group available for further reactions.

R-NH2 + Fmoc-Cl -> R-NH-C(O)-Fmoc + HCl (Eq. 1)


Physical And Chemical Properties Analysis

  • Appearance: White to pale yellow crystals or powder [, ].
  • Melting Point: 44.5-53.5 °C []. (Data from Thermo Fisher Scientific)
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and tetrahydrofuran [].
  • Stability: Moisture sensitive [].

As mentioned earlier, Fmoc-Cl functions as a protecting group for amines in peptide synthesis. The Fmoc moiety sterically hinders the amine group, preventing it from participating in unwanted side reactions while the peptide chain is being built. The ease of Fmoc removal under mild acidic conditions allows for controlled deprotection of the amine group at the desired stage of the synthesis.

Fmoc-Cl is a corrosive and irritant compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Fmoc-Cl also reacts with water to release hydrochloric acid fumes, which can further irritate the respiratory system [].

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling Fmoc-Cl.
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Wash hands thoroughly after handling.
  • Store Fmoc-Cl in a cool, dry place away from moisture.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3-Fluoro-4-methylbenzenesulfonyl chloride

Dates

Modify: 2023-08-15

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